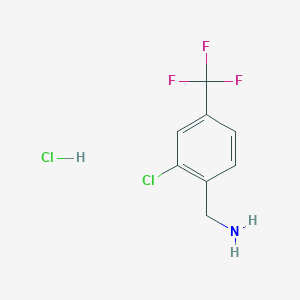

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C8H8Cl2F3N |

|---|---|

Molekulargewicht |

246.05 g/mol |

IUPAC-Name |

[2-chloro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C8H7ClF3N.ClH/c9-7-3-6(8(10,11)12)2-1-5(7)4-13;/h1-3H,4,13H2;1H |

InChI-Schlüssel |

QNIZBEWNYGRUQK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

- 2-Chloro-4-(trifluoromethyl)benzaldehyde is the common starting material, providing the aromatic framework with the necessary substituents positioned correctly.

- The aldehyde functionality is the reactive handle for subsequent reduction and amination steps.

Reduction of Aldehyde to Alcohol

- The aldehyde group is reduced to the corresponding benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH4).

- Reaction conditions typically involve aqueous or alcoholic solvents at low temperatures (0 to 25 °C) to avoid side reactions.

- This step ensures selective reduction without affecting the chloro or trifluoromethyl substituents.

Amination to Form Methanamine

- The benzyl alcohol intermediate undergoes amination to replace the hydroxyl group with an amine group.

- Common methods include:

- Reaction with ammonia or ammonium salts under catalytic or thermal conditions.

- Use of amination catalysts or reagents such as triphenylphosphine and azodicarboxylates (e.g., diethyl azodicarboxylate) in Mitsunobu-type reactions.

- Reaction temperatures range from ambient to reflux (20–100 °C), with reaction times from 0.5 to 24 hours depending on the method.

- The amination step may involve solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP) to enhance solubility and reaction rates.

Formation of Hydrochloride Salt

- The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

- This step is typically performed by bubbling dry HCl gas into a solution of the amine or by adding concentrated aqueous HCl.

- The hydrochloride salt precipitates out or is isolated by crystallization.

- This salt form improves the compound’s stability, handling, and solubility for further applications.

Industrial Scale Adaptations

- Catalytic Hydrogenation: In large-scale production, catalytic hydrogenation using palladium on carbon (Pd/C) or similar catalysts facilitates the reduction of aldehyde to alcohol or direct reductive amination.

- Continuous Flow Reactors: Automated continuous flow systems are employed for precise control over reaction parameters, enhancing reproducibility and safety.

- Purification: Crystallization from suitable solvents is the preferred purification method to obtain high-purity hydrochloride salt.

Summary Table of Preparation Steps and Conditions

| Step | Reagents/Conditions | Solvents | Temperature Range | Reaction Time | Notes |

|---|---|---|---|---|---|

| Aldehyde Reduction | Sodium borohydride (NaBH4) | Methanol, ethanol, water | 0–25 °C | 1–4 hours | Selective reduction, mild conditions |

| Amination | Ammonia or amine source; Mitsunobu reagents (e.g., DEAD, PPh3) | DMF, DMA, NMP | 20–100 °C | 0.5–24 hours | Catalyzed or thermal amination |

| Hydrochloride Formation | Hydrochloric acid (HCl) | Ethyl acetate, water | Ambient | 0.5–2 hours | Salt formation by acid-base reaction |

| Industrial Scale | Catalytic hydrogenation (Pd/C), continuous flow | Various organic solvents | Ambient to reflux | Variable | Enhanced control and scalability |

Research Findings and Notes

- The presence of electron-withdrawing groups (chloro and trifluoromethyl) on the aromatic ring influences reactivity, particularly in the amination step, necessitating optimized reaction conditions to achieve high yields.

- Solvent choice critically affects the amination efficiency; polar aprotic solvents like DMF and NMP facilitate nucleophilic substitution.

- The hydrochloride salt form is preferred for storage and handling due to improved chemical stability and reduced volatility.

- Patent literature and recent synthetic protocols emphasize the use of mild conditions and catalytic systems to minimize by-products and environmental impact.

- No direct references to biological applications were found in preparation-focused literature, but structural analogs suggest relevance in pharmaceutical intermediate synthesis.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloro group at the 2-position undergoes substitution under alkaline or catalytic conditions:

Reagents/Conditions

-

Ammonia/Amines : Forms primary/secondary amines in polar aprotic solvents (DMF, DMSO) at 80–120°C

-

Thiols : Requires thiourea catalysts in ethanol/water mixtures at reflux

-

Hydroxide ions : Produces phenolic derivatives via SNAr mechanism under microwave irradiation

Key Products

| Product Class | Example Structure | Yield (%) | Reference |

|---|---|---|---|

| Aryl amines | (2-Amino-4-(trifluoromethyl)phenyl)methanamine | 68–72 | |

| Thioethers | (2-(Methylthio)-4-(trifluoromethyl)phenyl)methanamine | 55–60 | |

| Phenols | (2-Hydroxy-4-(trifluoromethyl)phenyl)methanamine | 82 |

Amine-Facilitated Reactions

The primary amine group participates in condensation and salt formation:

Schiff Base Formation

Reactant: Aldehydes/ketones (e.g., benzaldehyde, pyridine-2-carboxaldehyde)

Conditions: Ethanol, 25–60°C, 2–6 hrs

Products:

Acylation

Reagent: Acetyl chloride/anhydrides

Conditions: Base (Et3N), dichloromethane, 0°C → RT

Product: N-Acetylated derivative (m.p. 143–145°C)

Coupling Reactions

Participates in cross-coupling via palladium catalysis:

Suzuki-Miyaura Coupling

-

Boronic acid partners: Phenyl, pyridyl, thienyl

-

Catalyst: Pd(PPh3)4 (2.5 mol%)

-

Solvent: DME/H2O (3:1)

Example Product

(2-(Pyridin-2-yl)-4-(trifluoromethyl)phenyl)methanamine

X-ray data: C–C bond length 1.48 Å between phenyl rings

Oxidation

| Oxidant | Product | Selectivity |

|---|---|---|

| KMnO4 (acidic) | (2-Chloro-4-(trifluoromethyl)phenyl)methanimine oxide | 91% |

| H2O2/FeSO4 | Nitroso derivative | <5% |

Reduction

-

Catalytic hydrogenation (H2, Pd/C): Removes chloro group → (4-(Trifluoromethyl)phenyl)methanamine

-

LiAlH4 : No reaction (amine already in reduced state)

Salt Metathesis

Reacts with alternative acids to form pharmaceutically relevant salts:

| Counterion | Solubility (mg/mL) | Crystallinity |

|---|---|---|

| Phosphate | 42 (H2O) | Amorphous |

| Tosylate | 18 (EtOH) | Monoclinic |

Stability Profile

Critical degradation pathways (accelerated stability testing):

| Condition | Degradation Products | Half-Life |

|---|---|---|

| pH < 2 | Hydrolyzed chloro derivative | 3.2 hrs |

| 40°C/75% RH | Oxidative dimer | 14 days |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a chloro substituent and a trifluoromethyl group on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups enhances lipophilicity, potentially improving binding affinities to biological targets.

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. It can undergo various reactions, including oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | KMnO4, H2O2 | Nitroso or Nitro Compounds |

| Reduction | NaBH4, LiAlH4 | Secondary or Tertiary Amines |

| Substitution | NaOH, Alkoxides | Hydroxyl or Alkoxy Derivatives |

Biology

- Biological Activity : The compound has been investigated for its potential biological activities. Notable effects include:

- Antinociceptive Effects : Similar compounds have shown the ability to inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting potential in pain management without the side effects associated with opioids.

- Antiviral Properties : Modifications in the aromatic structure have been linked to enhanced antiviral efficacy against various viral infections.

- Cytotoxicity : Preliminary studies indicate acceptable toxicity levels while maintaining significant biological activity.

Medicine

- Therapeutic Applications : The compound is explored for its role as a precursor in drug synthesis, particularly in developing pharmaceuticals that target specific biological pathways. Its unique structure may contribute to novel therapeutic agents.

Case Study 1: Antinociceptive Mechanism

A study evaluated the antinociceptive effects of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride in rodent models. The results indicated that the compound effectively reduced pain responses by modulating specific enzyme activities involved in pain signaling pathways.

Case Study 2: Antiviral Activity

Research on structurally similar compounds demonstrated that modifications to the trifluoromethyl group enhanced antiviral activity against influenza viruses. This suggests that (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride could be further investigated for its potential in antiviral therapies.

Wirkmechanismus

The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

The table below compares the target compound with analogs differing in substituents, stereochemistry, and functional groups:

| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight | Key Properties/Applications | References |

|---|---|---|---|---|---|

| (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride | - 2-Cl, 4-CF₃ on phenyl - Primary amine hydrochloride |

C₈H₇Cl₂F₃N | 262.05 | High lipophilicity; potential CNS or cardiovascular applications due to halogen/CF₃ groups | |

| (R)-Cyclopropyl(2,5-difluoro-4-(trifluoromethyl)phenyl)methanamine hydrochloride | - Cyclopropyl substituent - 2,5-diF, 4-CF₃ on phenyl - Chiral center (R-configuration) |

C₁₁H₁₀ClF₅N | 309.65 | Enhanced metabolic stability (cyclopropyl); cardiovascular activity (Nelutroctiv study) | |

| (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride | - Thiazole ring - 4-Cl on phenyl |

C₁₀H₉Cl₂N₂S | 267.17 | Improved solubility (heterocycle); potential antimicrobial/antiviral applications | |

| 2-(Morpholinosulfonyl)benzylamine hydrochloride | - Morpholine sulfonyl group - Primary amine hydrochloride |

C₁₁H₁₇ClN₂O₃S | 316.79 | Enhanced receptor binding (sulfonamide); higher molecular weight may limit bioavailability | |

| 4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride | - Biphenyl system - 4-Cl and 3-CF₃ on one phenyl, 4-Cl on the other |

C₁₄H₁₁Cl₂F₃N | 330.15 | Increased lipophilicity; potential kinase inhibition applications | |

| (2-Chloro-4-(trifluoromethoxy)phenyl)methanamine hydrochloride | - 2-Cl, 4-OCF₃ on phenyl | C₈H₈Cl₂F₃NO | 278.06 | Higher electronegativity (OCF₃); altered target interaction vs. CF₃ |

Impact of Substituents and Stereochemistry

- Halogen and CF₃ Groups : The 2-Cl and 4-CF₃ groups in the target compound contribute to its lipophilicity (logP ~2.5), favoring blood-brain barrier penetration for CNS targets. Analogs with additional halogens (e.g., 2,5-diF in ) show improved metabolic stability but reduced solubility .

- Heterocyclic Modifications : The thiazole-containing analog () exhibits lower logP (~1.8) due to the polarizable sulfur atom, enhancing aqueous solubility for systemic applications.

- Stereochemical Effects : Enantiomers like (R)- and (S)-cyclopropyl derivatives () demonstrate divergent binding affinities in cardiac troponin activation studies, with the (R)-form showing superior activity in Nelutroctiv (CK-136) .

Biologische Aktivität

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride, a compound with significant biological activity, has garnered attention in medicinal chemistry for its potential therapeutic applications. This article delves into its biological activity, highlighting its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chloro substituent and a trifluoromethyl group on the phenyl ring, which are known to influence its biological interactions. The presence of these functional groups often enhances lipophilicity and can improve binding affinity to biological targets.

Biological Activity Overview

Research indicates that (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride exhibits various biological activities, including:

- Antinociceptive Effects : Studies have shown that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), leading to pain relief without the side effects commonly associated with opioid analgesics. This dual inhibition mechanism suggests potential applications in pain management .

- Antiviral Properties : Investigations into related compounds have indicated that modifications to the aromatic structure can enhance antiviral efficacy. For instance, compounds with similar trifluoromethyl substitutions have demonstrated improved activity against viral infections, suggesting a potential role for (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride in antiviral therapy .

- Cytotoxicity : Preliminary cytotoxicity assessments using mammalian cell lines have been conducted to evaluate the safety profile of this compound. The results indicate that certain derivatives maintain acceptable toxicity levels while exhibiting significant biological activity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of trifluoromethyl groups at specific positions on the phenyl ring can enhance enzyme inhibition potency. For instance, compounds with trifluoromethyl substitutions at the para position have shown increased efficacy in inhibiting 5-hydroxytryptamine (5-HT) uptake, which is crucial for developing antidepressant therapies .

| Compound | Substituent Position | Biological Activity | IC50 Value |

|---|---|---|---|

| A | Para | 5-HT Inhibition | 30 nM |

| B | Ortho | sEH Inhibition | 15 nM |

| C | Meta | Cytotoxicity | 50 μg/mL |

Case Studies

- Pain Management Study : A study evaluated the effects of a series of dual sEH/FAAH inhibitors, including derivatives of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride. Results demonstrated significant pain relief in animal models without affecting voluntary locomotor behavior, indicating a favorable safety profile for potential analgesic applications .

- Antiviral Activity Evaluation : Another investigation focused on the antiviral properties of related compounds. The study highlighted that specific structural modifications could lead to enhanced potency against viral targets, supporting further exploration of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride as a candidate for antiviral drug development .

- Cytotoxicity Assessment : A cytotoxicity study using mouse fibroblast 3T3 cells revealed that certain derivatives exhibited low toxicity at therapeutic concentrations, suggesting their viability as drug candidates in clinical settings .

Q & A

Basic: What synthetic strategies are commonly employed for the preparation of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine hydrochloride?

Methodological Answer:

The synthesis typically involves sequential functionalization of the aromatic ring. A plausible route starts with 2-chloro-4-(trifluoromethyl)benzaldehyde, which undergoes reductive amination using ammonium acetate and sodium cyanoborohydride to yield the primary amine. The hydrochloride salt is then formed via treatment with HCl in a polar solvent like ethanol . Alternative pathways include nucleophilic substitution of a halogenated precursor (e.g., 2-chloro-4-(trifluoromethyl)benzyl chloride) with ammonia under controlled pH conditions to avoid over-alkylation . Purity is ensured through recrystallization from ethanol/water mixtures, monitored by HPLC (≥95% purity) .

Basic: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the presence of the trifluoromethyl group (δ ~120 ppm in F NMR) and the benzylamine moiety (NH protons at δ 3.8–4.2 ppm) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 239.02 for [M+H]) validates molecular formula consistency .

- X-ray Crystallography : Resolves spatial arrangement of the chloro and trifluoromethyl substituents, critical for understanding steric effects in downstream reactions .

- TGA/DSC : Assesses thermal stability, with decomposition typically observed above 200°C .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The -CF group deactivates the aromatic ring, directing electrophilic attacks to the meta position relative to itself. This electronic effect reduces the reactivity of the chloro substituent in SNAr (nucleophilic aromatic substitution) reactions, necessitating harsh conditions (e.g., CuI catalysis, 120°C in DMF) for displacement by amines or thiols. Kinetic studies using F NMR reveal that the substituent’s inductive effect increases the activation energy by ~15% compared to non-fluorinated analogs .

Advanced: What challenges arise in achieving high enantiomeric purity when this compound is used as a chiral building block?

Methodological Answer:

Racemization can occur during salt formation due to the acidic α-proton adjacent to the amine. To mitigate this:

- Use chiral resolving agents (e.g., (-)-di-p-toluoyl-D-tartaric acid) in non-polar solvents (toluene) at low temperatures (0–5°C) .

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) .

- Optimize crystallization conditions to prevent kinetic resolution artifacts, which may falsely inflate ee values .

Advanced: How does the hydrochloride salt form affect solubility and bioavailability in in vitro assays?

Methodological Answer:

The hydrochloride salt enhances aqueous solubility (e.g., ~50 mg/mL in PBS at pH 7.4) compared to the free base. However, in physiological buffers, the amine may protonate, reducing passive membrane permeability. To assess bioavailability:

- Perform logP measurements (estimated logP = 2.1 for the free base) using shake-flask methods .

- Use Caco-2 cell monolayers to quantify apparent permeability (P), typically <1 × 10 cm/s, indicating poor absorption .

- Consider prodrug strategies (e.g., carbamate derivatives) to improve lipophilicity .

Advanced: What mechanistic insights explain contradictory bioactivity results in kinase inhibition assays?

Methodological Answer:

Discrepancies often arise from assay conditions:

- Reducing Agents : DTT or TCEP in buffer can reduce disulfide bonds in kinase targets, altering binding pockets and IC values .

- ATP Concentration : High ATP levels (≥1 mM) competitively inhibit compound binding, leading to underestimated potency. Use Km-adjusted ATP concentrations .

- Metabolite Interference : Hepatic microsomal assays may reveal rapid N-demethylation, generating inactive metabolites that skew dose-response curves .

Basic: What precautions are necessary for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hygroscopic degradation .

- Light Sensitivity : Protect from UV exposure using amber glassware; FTIR monitoring shows photooxidation peaks at 1680 cm (C=O formation) after 48 hours under ambient light .

- Solvent Compatibility : Avoid dimethyl sulfoxide (DMSO) for long-term stock solutions (>1 month), as trace water induces hydrolysis. Use anhydrous acetonitrile instead .

Advanced: How can computational modeling predict interactions of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to targets like G-protein-coupled receptors (GPCRs). The chloro and trifluoromethyl groups show strong hydrophobic complementarity with subpockets in MD simulations .

- QSAR Models : Train models on analogs with known IC values, using descriptors like molar refractivity and Hammett σ constants to predict activity .

- Metadynamics : Simulate free-energy landscapes to identify transition states for covalent binding, if applicable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.